![molecular formula C15H19NO B1203468 4-(5,6-Dimethyl-2-benzofuranyl)piperidine CAS No. 54402-50-5](/img/structure/B1203468.png)
4-(5,6-Dimethyl-2-benzofuranyl)piperidine
Overview
Description
“4-(5,6-Dimethyl-2-benzofuranyl)piperidine” is a chemical compound with the CAS number 54402-50-5. It has been studied for its hypotensive action in spontaneously hypertensive rats .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran moiety and a piperidine ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Piperidine is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available resources .Scientific Research Applications
Hypotensive Agent : CGP 6085 A exhibits mild to moderately potent hypotensive effects in spontaneously hypertensive rats, with a notable reduction in blood pressure observed following administration (Kulakowski et al., 1985).
Hypothermic Effect : In Wistar Kyoto rats, CGP 6085 A demonstrates a potent hypothermic action. Its effect is dose-dependent, suggesting a role in inhibiting serotonin uptake (Kulakowski et al., 1984).
Opioid Receptor Antagonists : It has been used to understand the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists, aiding in the development of novel opioid antagonists (Le Bourdonnec et al., 2006).
Serotonin Uptake Inhibition : CGP 6085 A has been identified as a very potent and selective inhibitor of serotonin (5-HT) uptake in rat brain, which could have implications for the development of treatments for conditions associated with serotonin uptake (Waldmeier et al., 1977).
Monoamine Oxidase Inhibition : This compound also inhibits monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) activities in the rat brainstem, both in vivo and in vitro. This property can be relevant in the treatment of certain psychiatric and neurological disorders (Hurst & Kulakowski, 1986).
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including “4-(5,6-Dimethyl-2-benzofuranyl)piperidine”, have been identified as promising scaffolds for the development of new therapeutic agents, particularly in the field of antimicrobial therapy . This suggests that future research could focus on exploring the therapeutic potential of “this compound” and similar compounds.
properties
IUPAC Name |
4-(5,6-dimethyl-1-benzofuran-2-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-7-13-9-15(12-3-5-16-6-4-12)17-14(13)8-11(10)2/h7-9,12,16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGTZUKOBHLAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202799 | |
Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54402-50-5 | |
Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054402505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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